

Application Notes and Protocols for Allosteric p97 Inhibitor NMS-873

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Compound of Interest

Compound Name: Alp-IN-1

Cat. No.: B12363543

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Alp-IN-1**" as specified in the topic is not a recognized nomenclature in the scientific literature for a p97 inhibitor. Therefore, these application notes are based on the well-characterized allosteric p97 inhibitor, NMS-873. It is crucial to note that while NMS-873 is a potent tool for in-vitro studies, it has been reported to possess poor metabolic availability, limiting its efficacy and use in in-vivo models. The provided in-vivo protocols are adapted from studies with a different compound (NMS-E973, an Hsp90 inhibitor) and are intended to serve as a template for experimental design, should a metabolically stable analog of NMS-873 become available.

Introduction to NMS-873

NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein).[1] p97 plays a critical role in cellular protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). Inhibition of p97 leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis in cancer cells. NMS-873 binds to a novel allosteric site at the interface of the D1 and D2 domains of p97, stabilizing the ADP-bound state and inhibiting its ATPase activity.[2]

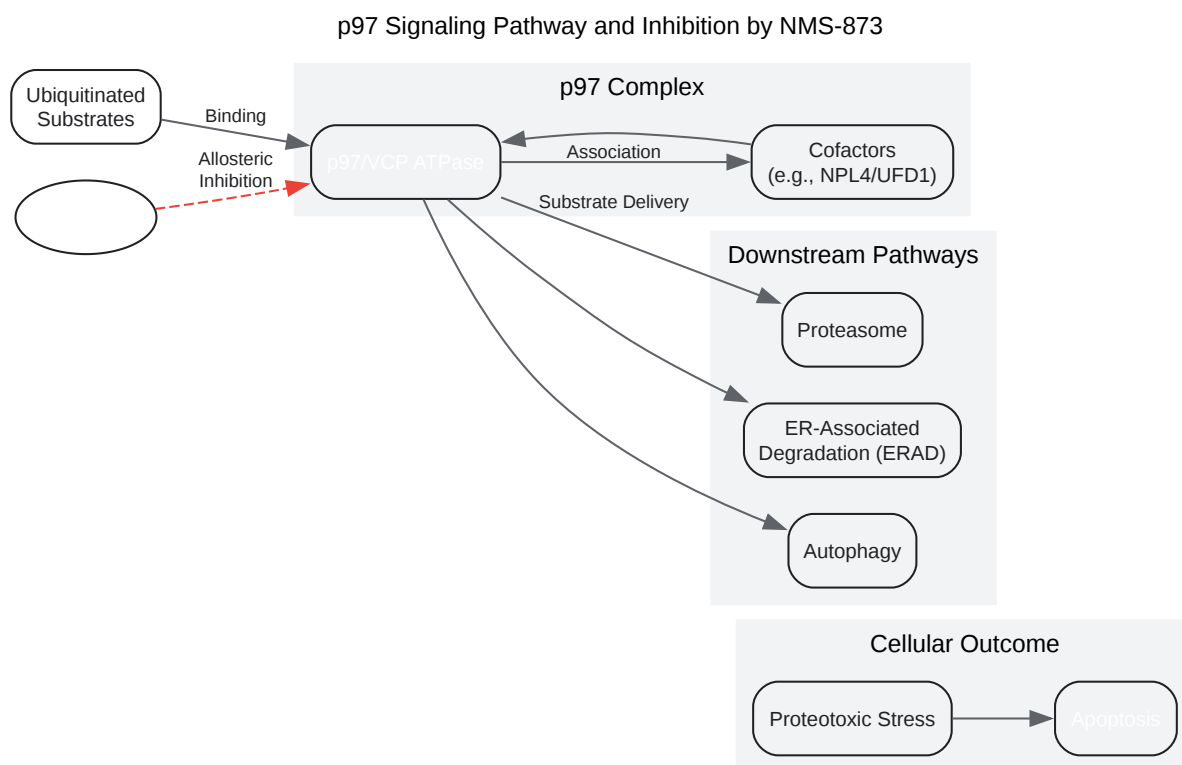
Data Presentation: In-Vitro Activity of NMS-873

The following table summarizes the key quantitative data for the in-vitro activity of NMS-873.

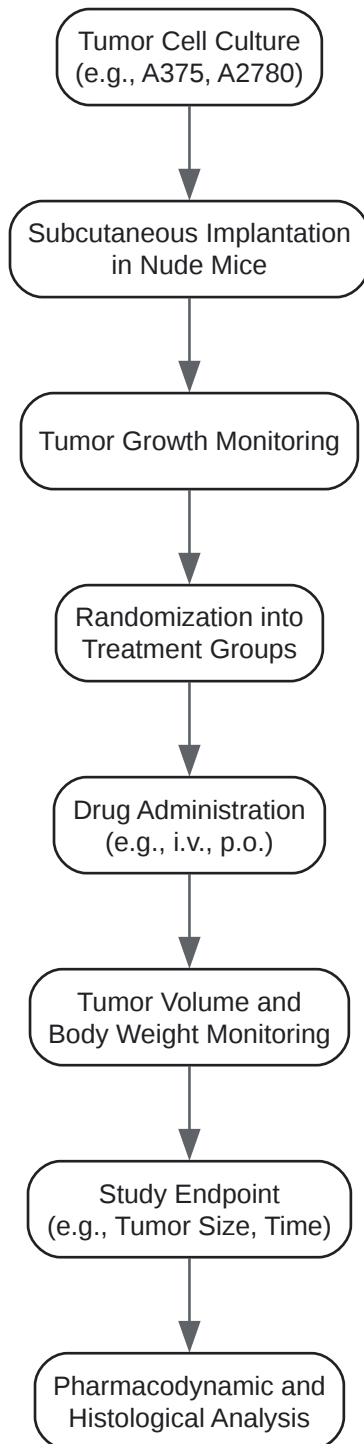
Parameter	Value	Cell Line/Assay Condition	Reference
p97 ATPase Inhibition (IC50)	30 nM	Cell-free enzymatic assay	[1]
Antiproliferative Activity (IC50)	380 nM	HCT116 human colon carcinoma cells	[3]
Selectivity	>10 μ M	Panel of other AAA ATPases, Hsp90, and 53 kinases	[1]

Signaling Pathway of p97 Inhibition

The diagram below illustrates the central role of p97 in protein degradation pathways and the mechanism of action of NMS-873.



In-Vivo Xenograft Study Workflow



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References

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- 2. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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